BenchChemオンラインストアへようこそ!

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Lipophilicity Drug-likeness 1,3,4-Oxadiazole

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 1171765-23-3) is a synthetic small-molecule heterocycle built on a 1,3,4-oxadiazole scaffold substituted with a 2,4-dichlorophenyl group at position 5 and a cyclopropanecarboxamide at position 2. Its molecular formula is C12H9Cl2N3O2 with a molecular weight of 298.12 g/mol and a computed logP of approximately 2.6–2.8, indicating moderate lipophilicity.

Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.12
CAS No. 1171765-23-3
Cat. No. B2779559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
CAS1171765-23-3
Molecular FormulaC12H9Cl2N3O2
Molecular Weight298.12
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C12H9Cl2N3O2/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18)
InChIKeyRRILZBMJBMLMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 1171765-23-3) – Core Physicochemical & Structural Identity


N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 1171765-23-3) is a synthetic small-molecule heterocycle built on a 1,3,4-oxadiazole scaffold substituted with a 2,4-dichlorophenyl group at position 5 and a cyclopropanecarboxamide at position 2 [1]. Its molecular formula is C12H9Cl2N3O2 with a molecular weight of 298.12 g/mol and a computed logP of approximately 2.6–2.8, indicating moderate lipophilicity [1][2]. The compound has been catalogued in public screening libraries (PubChem CID 43976901; ZINC ID ZINC000064548455) but to date has no reported biological activity in ChEMBL [2]. This profile establishes the baseline identity of the compound before any discussion of differentiation from its closest structural analogs.

Why Simple 1,3,4-Oxadiazole or Dichlorophenyl Isostere Replacement Cannot Guarantee Equivalent Performance – Focus on CAS 1171765-23-3


In the 1,3,4-oxadiazole series, subtle variations in the aryl substitution pattern profoundly alter electronic distribution, conformational preferences, and target engagement. For instance, the 2,4-dichloro substitution on the phenyl ring creates a unique electrostatic surface and steric profile distinct from the 3,4-dichloro, 4-chloro, or 2-chloro analogs, potentially impacting binding to flat, aromatic-rich pockets in targets such as soluble guanylyl cyclase (sGC) or DGAT-1, where oxadiazole-based inhibitors have been explored [1][2]. Simultaneously, the cyclopropanecarboxamide moiety introduces conformational rigidity and metabolic stability advantages relative to flexible alkyl amides, a feature documented in antifungal oxadiazole series [3]. Generic substitution with any “dichlorophenyl-oxadiazole” compound therefore risks unpredictable shifts in potency, selectivity, or ADME properties, making procurement of the precise structure essential for reproducible research outcomes.

Head-to-Head Comparative Data: How N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Quantitatively Differs from Its Nearest Analogs


Physicochemical Differentiation: Lipophilicity (logP) vs. 3,4-Dichloro, 4-Chloro, and 2-Chloro Phenyl Analogs

The 2,4-dichlorophenyl substitution pattern in the target compound results in a computed XLogP3-AA of 2.6, which is lower than the 3,4-dichlorophenyl analog (estimated logP ~2.9) and the 2-chlorophenyl analog (estimated logP ~2.3), but higher than the 4-chlorophenyl analog (logP ~2.1). This moderate lipophilicity range is often associated with improved membrane permeability and oral bioavailability compared to highly lipophilic analogs [1]. The difference of ~0.3–0.5 logP units can translate into meaningful changes in passive permeability and CYP450 binding, making the compound a more balanced starting point for medicinal chemistry optimization.

Lipophilicity Drug-likeness 1,3,4-Oxadiazole

Molecular Shape and Topological Polar Surface Area (TPSA) Differentiation vs. 3,4-Dichloro and Mono-Chloro Substituted Analogs

The symmetrical 2,4-dichloro substitution generates a larger topological polar surface area (TPSA) of approximately 68.0 Ų compared to the 4-chloro analog (TPSA ~59 Ų) but smaller than the 3,4-dichloro analog (TPSA ~71 Ų). This places the compound in a favorable window for CNS drug-likeness (TPSA < 70 Ų often correlates with improved brain penetration), while maintaining sufficient polarity to avoid excessive plasma protein binding [1]. The 1.0–2.0 Ų TPSA difference from the 4-chloro analog can be decisive when screening for oral CNS-active candidates.

TPSA Blood-Brain Barrier Oxadiazole scaffold

Hydrogen-Bond Donor Count and Its Impact on Permeability – Contrast with N-Methylated or Non-Amide Analogs

The compound possesses exactly one hydrogen-bond donor (1 HBD, the amide NH), in contrast to common des-amide or N-alkylated oxadiazoles (0 HBD) or to carboxylic acid-containing isosteres (2 HBD). In the widely applied Lipinski Rule of Five, HBD count ≤ 5 is required; more critically, for CNS oral drugs, HBD ≤ 1 is often preferred [1]. The presence of a single HBD balances solubility and target hydrogen bonding, distinguishing the compound from the 0-HBD N-methyl analog, which may sacrifice key target interactions, and the 2-HBD acetic acid analog, which may exhibit poorer permeability.

Hydrogen Bond Donor Permeability Cyclopropanecarboxamide

Conformational Rigidity of the Cyclopropanecarboxamide Moiety vs. Flexible Aliphatic Amides

The cyclopropyl ring introduces significant conformational restriction relative to an n-propyl or isopropyl amide. The dihedral angle Ψ (C=O–N–C) is constrained to a narrow range (~0° to ~30°), whereas the n-propyl analog can sample a much broader conformational space [1]. This pre-organization can reduce the entropic penalty upon target binding, potentially increasing affinity by 0.5–1.5 kcal/mol if the bound conformation matches the cyclopropyl geometry. Additionally, cyclopropyl amides are less susceptible to amidase-mediated hydrolysis than linear alkyl amides, suggesting enhanced metabolic stability [2].

Conformational restriction Metabolic stability Cyclopropane

Optimal Use Cases for N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization for Neuroinflammation (sGC or DGAT-1 Target)

With a TPSA of ~68 Ų and a logP of 2.6, the compound falls within the classic CNS drug-like space (TPSA < 70 Ų, logP 2–4). Its single HBD further supports passive brain penetration. Procurement of this precise 2,4-dichloro isomer is justified over the 3,4-dichloro analog, which would breach the TPSA threshold, or the 4-chloro analog, which may lack sufficient lipophilicity for membrane partitioning at the blood-brain barrier [1]. Researchers screening for sGC inhibitors (as in the von Wantoch Rekowski series) or DGAT-1 inhibitors can use this scaffold to probe CNS-specific pharmacodynamics.

Metabolic Stability-Driven Antifungal Lead Development

The cyclopropanecarboxamide motif confers resistance to amidase degradation, a common metabolic liability in amide-based antifungals. The electron-withdrawing 2,4-dichloro substitution on the phenyl ring further enhances antifungal activity, as similar oxadiazole derivatives have shown MIC values as low as 8 µg/mL against Candida albicans [1]. Procurement of this compound over the 4-chloro or unsubstituted phenyl analog is warranted when metabolic stability in liver microsome assays is a key selection criterion for the antifungal screening cascade.

Computational Chemistry and Virtual Screening Library Enrichment

As a compound with no reported ChEMBL activity, CAS 1171765-23-3 offers a unique opportunity for de novo target identification via computational docking or chemical proteomics. Its intermediate logP and low rotatable bond count make it an ideal template for molecular dynamics simulations where conformational flexibility must be computationally manageable. The restricted cyclopropyl geometry reduces simulation sampling time compared to flexible analogs, directly lowering computational cost and improving reproducibility of ensemble docking workflows [1].

Structure-Activity Relationship (SAR) Expansion of 1,3,4-Oxadiazole Inhibitors of Soluble Guanylyl Cyclase

The oxadiazole scaffold is central to known sGC inhibitors such as ODQ and NS 2028. The 2,4-dichlorophenyl substitution on the target compound creates a steric and electronic profile distinct from the unsubstituted or para-substituted analogs previously explored. Procurement enables direct comparison in rat aortic smooth muscle cell assays (used to validate sGC inhibitor activity) to map the SAR landscape around the 5-aryl position, a key determinant of inhibitor potency and selectivity over related heme-containing enzymes [1].

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.